molecular formula C10H10ClN3 B2807654 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine CAS No. 861207-54-7

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine

Cat. No.: B2807654
CAS No.: 861207-54-7
M. Wt: 207.66
InChI Key: RHQJHHQYHBXODM-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2 and a (2-methylimidazol-1-yl)methyl group at position 3. This structure places it within the broader class of neonicotinoid analogs, which are often investigated for pesticidal properties.

Properties

IUPAC Name

2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQJHHQYHBXODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole nitrogen attacks the chloromethyl group, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Chloro Group

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic displacement due to electron withdrawal by the neighboring nitrogen atom. Key reactions include:

Reaction TypeReagents/ConditionsMajor ProductsReferences
AminationPrimary amines (e.g., NH₃), K₂CO₃, DMF, 80–100°C2-Amino-5-[(2-methylimidazol-1-yl)methyl]pyridine
ThiolationNaSH, DMSO, reflux2-Mercapto-5-[(2-methylimidazol-1-yl)methyl]pyridine
AlkoxylationSodium methoxide, ethanol, reflux2-Methoxy-5-[(2-methylimidazol-1-yl)methyl]pyridine

Mechanistic Insight : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-deficient pyridine ring. The chloromethyl-imidazole substituent at the 5-position exerts minimal steric hindrance, enabling efficient substitution .

Imidazole Ring Reactivity

The 2-methylimidazole group participates in electrophilic substitution and coordination chemistry:

Electrophilic Substitution

The imidazole’s N-1 and N-3 positions are reactive toward electrophiles. For example:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields nitro derivatives, though regioselectivity depends on reaction conditions.

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) predominantly occurs at the 4-position of the imidazole ring .

Metal Coordination

The imidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications .

Oxidation of the Imidazole Moiety

Treatment with m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetonitrile oxidizes the imidazole ring to its N-oxide derivative, enhancing water solubility and altering electronic properties .

Reduction of the Pyridine Ring

Catalytic hydrogenation (H₂/Pd-C) under mild conditions reduces the pyridine ring to piperidine, yielding 2-chloro-5-[(2-methylimidazol-1-yl)methyl]piperidine , though over-reduction may occur at higher pressures .

Biological Relevance and Derivatives

  • Antioxidant Activity : Analogous imidazole-pyridine hybrids show IC₅₀ values of 146–175 µM in radical scavenging assays .

  • Enzyme Inhibition : Structural analogs inhibit acetylcholinesterase (AChE) at micromolar concentrations, relevant to neurodegenerative disease research .

Stability and Storage Considerations

The compound is stable under inert gas (N₂/Ar) at −20°C but degrades in humid conditions via hydrolysis of the chloromethyl group.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential antibacterial, antifungal, and anticancer activities. Research indicates that the imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting their activity. This mechanism is particularly relevant for developing new therapeutic agents targeting resistant strains of pathogens or cancer cells .

Case Study: Anticancer Activity
A study investigating the anticancer properties of derivatives of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation .

Agrochemicals

Pesticide Synthesis
The compound is utilized as an intermediate in the synthesis of agrochemicals, specifically pesticides and herbicides. Its ability to interact with biological macromolecules makes it a valuable candidate for developing effective crop protection agents that can target specific pests while minimizing harm to beneficial organisms .

Biological Studies

Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor for various enzymes. This property is leveraged in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic applications. For instance, its interaction with specific kinases has been explored to identify potential drug candidates for treating diseases like cancer .

Receptor Binding Studies
The compound's ability to bind to receptor sites makes it useful in pharmacological studies aimed at elucidating receptor-ligand interactions. This application is critical for drug design, where understanding how compounds interact with biological targets can lead to more effective therapies .

Material Science

Functional Materials Development
In material science, this compound is being investigated for its potential in creating functional materials such as catalysts and sensors. Its unique chemical properties allow it to be incorporated into various materials, enhancing their functionality for applications in environmental monitoring and catalysis .

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Prioritization in Pesticide Research

Evidence from pesticide discovery studies highlights four structurally related compounds (I–IV) prioritized for their reduced bee toxicity compared to thiacloprid and acetamiprid :

Compound I : 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine

  • Differs in the imidazole ring saturation (dihydroimidazol group), reducing conformational flexibility.

Compound II : (2S)-1-[(6-Chloropyridin-3-yl)methyl]imidazolidine-2-carbaldehyde

  • Features an imidazolidine ring (saturated) and an aldehyde substituent, enhancing polarity.

Compound III: 4-{(6-Chloropyridin-3-yl)methylamino}-5H-furan-2-one Incorporates a furanone ring and difluoroethyl group, increasing steric bulk and altering lipophilicity.

Compound IV : 2-Chloro-5-{[(7R)-7-methyl-2H,3H,5H,6H,7H-imidazo[1,2-a]pyridin-1-yl]methyl}pyridine

  • Contains a fused bicyclic imidazo-pyridine system, which may enhance receptor binding specificity.

The target compound shares a pyridine-chlorine core and imidazole-derived substituent with these analogs but differs in the methyl substitution on the imidazole ring, which could modulate metabolic stability and target affinity.

Physicochemical and Pharmacokinetic Properties

Key parameters for pesticide efficacy and safety include molecular weight (MW), rotatable bonds (RBN), blood-brain barrier (BBB) penetration, and acute toxicity. While exact data for the target compound are unavailable, inferences can be drawn from analogs (Table 1) :

Parameter Compound I Compound II Compound III Compound IV Target Compound (Inferred)
MW (g/mol) ~250–300 ~250–300 ~300–350 ~300–350 ~250–300
Rotatable Bonds 3–4 4–5 5–6 4–5 3–4
BBB Penetration Low (logBB <−1) Moderate Low Moderate Likely Low
Acute Toxicity (LC50) High (>0.5 mM) Moderate Moderate High Unknown
  • Molecular Weight : All analogs fall within 250–350 g/mol, aligning with typical pesticide ranges for bioavailability.
  • Rotatable Bonds : The target compound’s fewer rotatable bonds (vs. III and II) may improve metabolic stability.
  • BBB Penetration: Low BBB penetration (logBB <−1) in I and III reduces neurotoxicity risks in non-target species, a trait likely shared by the target compound.
  • Acute Toxicity : Prioritized analogs exhibit moderate to high toxicity, but structural optimizations (e.g., methyl groups) in the target compound could mitigate this .

Biological Activity

2-Chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine (CAS Number: 861207-54-7) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring substituted with a chloro group and an imidazole moiety, which contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine
Molecular FormulaC10H10ClN3
Molecular Weight211.65 g/mol
InChIInChI=1S/C10H10ClN3/c1-8-12-4-5...

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-methylimidazole in the presence of a base such as potassium carbonate, usually conducted in dimethylformamide (DMF) under reflux conditions. This nucleophilic substitution reaction leads to the formation of the desired product, which can be optimized for industrial production through continuous flow reactors to improve yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It serves as a building block for the synthesis of pharmaceutical compounds that target various pathogens. For instance, derivatives of this compound have shown effectiveness against resistant strains of bacteria, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties , particularly due to the presence of the imidazole ring, which can interact with biological macromolecules such as enzymes and receptors involved in cancer progression. Studies have reported that similar imidazole-containing compounds exhibit antiproliferative effects on various cancer cell lines, including breast and liver cancer cells .

Table: Summary of Biological Activities

Activity TypeDescription
AntibacterialEffective against multiple strains, including resistant bacteria
AntifungalPotential applications in antifungal therapies
AnticancerInhibits proliferation in several cancer cell lines
Enzyme InhibitionInteracts with specific enzymes, potentially modulating their activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole moiety can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the compound may bind to receptor sites, influencing signaling pathways associated with cell growth and survival .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Anticancer Study : A study demonstrated that derivatives containing the imidazole structure showed significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compounds were found to induce apoptosis through various pathways .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of related compounds, revealing that they exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .

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